molecular formula C15H21ClN2 B13729596 Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride CAS No. 3558-36-9

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride

Cat. No.: B13729596
CAS No.: 3558-36-9
M. Wt: 264.79 g/mol
InChI Key: LZHRATMJLLOKNI-UHFFFAOYSA-N
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Description

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features an indole core substituted with a methyl group at the 1-position and a piperidylmethyl group at the 3-position, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The 1-position of the indole core is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Piperidylmethyl Substitution: The 3-position of the indole core is substituted with a piperidylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the indole derivative with a piperidylmethyl halide in the presence of a base.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidylmethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted indole derivatives with various alkyl or acyl groups.

Scientific Research Applications

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperidylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole, 1-methyl-3-(4-piperidylmethyl)-: The base form without the hydrochloride salt.

    Indole, 1-methyl-3-(4-piperidylmethyl)-, acetate: A similar compound with an acetate salt instead of hydrochloride.

    Indole, 1-methyl-3-(4-piperidylmethyl)-, sulfate: A similar compound with a sulfate salt.

Uniqueness

Indole, 1-methyl-3-(4-piperidylmethyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in certain applications where solubility in aqueous solutions is important.

Properties

CAS No.

3558-36-9

Molecular Formula

C15H21ClN2

Molecular Weight

264.79 g/mol

IUPAC Name

1-methyl-3-(piperidin-1-ium-4-ylmethyl)indole;chloride

InChI

InChI=1S/C15H20N2.ClH/c1-17-11-13(10-12-6-8-16-9-7-12)14-4-2-3-5-15(14)17;/h2-5,11-12,16H,6-10H2,1H3;1H

InChI Key

LZHRATMJLLOKNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC3CC[NH2+]CC3.[Cl-]

Origin of Product

United States

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